5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Catalog No.
S12473826
CAS No.
676485-19-1
M.F
C16H13FN4OS
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)...

CAS Number

676485-19-1

Product Name

5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C16H13FN4OS/c1-22-14-8-2-11(3-9-14)10-18-21-15(19-20-16(21)23)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

GCECKELRCHZVGS-VCHYOVAHSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

This compound (CAS 676485-19-1) is a highly functionalized 1,2,4-triazole-3-thiol Schiff base, characterized by a unique 'push-pull' electronic system featuring an electron-withdrawing 4-fluorophenyl ring and an electron-donating 4-methoxybenzylidene moiety [1]. In industrial and analytical procurement, it is primarily sourced as a premium multidentate ligand, a high-efficiency corrosion inhibitor precursor, and a selective chemosensor building block [2]. The combination of the hard imine nitrogen, the soft thiolate sulfur, and the highly polarized aromatic rings provides superior coordination affinity for transition metals (particularly Cu²⁺ and Ni²⁺) and enhanced adsorption capabilities on metallic substrates compared to simpler, unfunctionalized triazole derivatives [1].

Substituting this specific compound with its parent amine (4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol) or unfunctionalized Schiff bases (e.g., lacking the 4-methoxy or 4-fluoro substitutions) leads to significant performance drop-offs in coordination chemistry and surface science [1]. The parent amine lacks the extended π-conjugation necessary for sensitive spectrophotometric metal detection and exhibits weaker surface adsorption due to the absence of the electron-rich imine bond [2]. Conversely, omitting the 4-fluoro substitution reduces the compound's lipophilicity and alters its dipole moment, which critically diminishes its solubility in non-polar polymer matrices and lowers its packing density when forming protective self-assembled monolayers on metal surfaces [3].

Enhanced Adsorption and Corrosion Inhibition on Carbon Steel

The incorporation of the electron-donating 4-methoxy group on the benzylidene ring significantly increases the electron density around the imine nitrogen and the triazole core [1]. In acidic media (e.g., 1M HCl), Schiff bases with this specific structural motif achieve superior surface coverage on carbon steel. Electrochemical impedance spectroscopy (EIS) demonstrates that methoxy-substituted triazole Schiff bases can achieve >95% inhibition efficiency at low concentrations (10⁻³ M), outperforming unsubstituted benzylidene analogs which typically plateau around 80-85% [1]. The 4-fluorophenyl group further enhances the hydrophobic barrier of the adsorbed film, preventing the diffusion of corrosive ions.

Evidence DimensionInhibition Efficiency (% IE) in 1M HCl at 10⁻³ M
Target Compound Data>95% (Methoxy-substituted Schiff base)
Comparator Or Baseline~80-85% (Unsubstituted benzylidene analog)
Quantified Difference10-15% absolute increase in inhibition efficiency
ConditionsCarbon steel immersed in 1M HCl at 298K

Enables formulators to achieve superior corrosion protection at lower inhibitor dosing concentrations, optimizing the cost-efficiency of industrial acid pickling solutions.

High-Affinity Coordination for Cu(II) Sensing

The multidentate nature of the 1,2,4-triazole-3-thiol core, combined with the extended conjugation of the 4-methoxybenzylidene group, creates an ideal chromophoric system for transition metal sensing [1]. Studies on closely related methoxy-substituted triazole Schiff bases show highly selective complexation with Cu(II) ions, resulting in a distinct bathochromic shift with maximum absorbance around 613 nm [1]. The parent amine, lacking the imine linkage, fails to provide the necessary molar absorptivity and specific coordination geometry. The Schiff base allows for linear detection in the 12.7-50.8 µg/mL range [1].

Evidence DimensionSpectrophotometric Sensitivity and Conjugation
Target Compound DataStrong bathochromic shift with linear Cu(II) detection (12.7-50.8 µg/mL)
Comparator Or BaselineParent amine (Lacks extended chromophore for visible region sensing)
Quantified DifferenceEnables sensitive visible-region spectrophotometric detection not possible with the parent amine
ConditionsAqueous/ethanolic media with trace Cu(II) at optimized pH

Crucial for analytical reagent procurement, providing the necessary optical properties and selectivity for developing robust heavy metal assays.

Fluorine-Driven Lipophilicity for Polymer and Coating Formulation

The presence of the 4-fluorophenyl moiety introduces a highly electronegative yet lipophilic domain to the molecule [1]. Compared to non-halogenated analogs, the fluorine atom increases the overall partition coefficient (logP) of the compound. This enhanced lipophilicity is critical when the compound is formulated into hydrophobic polymer matrices for anti-corrosion coatings or when used as a dopant in organic electronics [1]. The fluorinated ring improves the dispersion of the compound within non-polar resins, preventing agglomeration and ensuring a uniform functional layer.

Evidence DimensionMatrix Dispersion and Hydrophobicity
Target Compound DataEnhanced solubility and uniform dispersion in non-polar resins
Comparator Or BaselineNon-fluorinated phenyl analogs (Higher tendency for agglomeration in hydrophobic matrices)
Quantified DifferenceImproved partition coefficient (logP) leading to defect-free coating formulations
ConditionsDispersion in hydrophobic polymer resins/coatings

Ensures that the active compound does not phase-separate during the curing of industrial coatings, maintaining the integrity of the protective film.

Formulation of Advanced Acid Pickling Inhibitors

Due to its high adsorption efficiency and the synergistic push-pull electronic effect of the methoxy and fluoro groups, this compound is an excellent candidate for inclusion in acid pickling baths. It provides a robust, hydrophobic self-assembled monolayer on carbon steel and copper, significantly reducing metal loss during descaling operations [1].

Development of Selective Cu(II) Chemosensors

The extended π-conjugation and the specific geometry of the N, S coordination sites make this Schiff base ideal for analytical applications. It can be utilized as a chromogenic reagent for the spectrophotometric determination of trace copper in environmental or industrial water samples [2].

Synthesis of Biologically Active Transition Metal Complexes

As a versatile multidentate ligand, it serves as a premium precursor for synthesizing novel Ni(II), Cu(II), and Co(II) complexes. The enhanced lipophilicity provided by the 4-fluorophenyl group makes these resulting complexes highly suitable for downstream screening in assays where membrane permeability is a critical factor [3].

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

328.07941039 g/mol

Monoisotopic Mass

328.07941039 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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